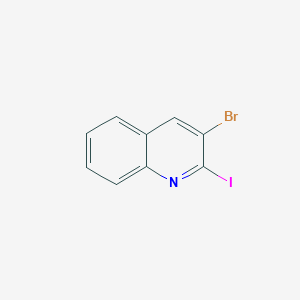

3-Bromo-2-iodoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFAVRBFOBWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708025 | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-23-4 | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Strategic Utilization of 3-Bromo-2-iodoquinoline in Modular Scaffold Synthesis

CAS Number: 898559-23-4

Formula: C

Executive Summary

3-Bromo-2-iodoquinoline (CAS 898559-23-4) represents a high-value "orthogonal" building block in medicinal chemistry.[3] Its structural uniqueness lies in the presence of two distinct halogen handles—iodine at the C2 position and bromine at the C3 position—on a quinoline core. This configuration enables sequential, site-selective functionalization , allowing researchers to install two different pharmacophores with high precision.

This guide details the synthesis, chemo-selective reactivity, and experimental protocols for utilizing this scaffold to accelerate drug discovery campaigns, particularly in the development of kinase inhibitors and intercalating agents.

Chemical Identity & Physical Properties[2][4][5][6][7]

The compound is a halogenated heterocycle characterized by the electron-deficient quinoline ring system. The juxtaposition of the iodo- and bromo-substituents creates a significant reactivity gradient.

| Property | Data | Note |

| Appearance | Off-white to yellow solid | Light sensitive; store in dark. |

| Melting Point | 117–123 °C | Crystalline solid.[2] |

| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water/alcohols. |

| Reactivity Rank | C2-I > C3-Br | Basis for sequential coupling. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and potentially unstable to light. |

Synthesis & Manufacturing

While this compound can be sourced commercially, in-house synthesis is often required for scale-up or fresh preparation to avoid protodehalogenation impurities. The most authoritative route utilizes Directed Ortho-Metalation (DoM) .

Mechanism: Cryogenic Lithiation-Trapping

The C2 proton of 3-bromoquinoline is the most acidic due to the inductive effect of the adjacent ring nitrogen and the bromine atom. Deprotonation with a non-nucleophilic base (LDA or LiTMP) generates a lithiated species that is stable at low temperatures. Quenching this intermediate with elemental iodine yields the target efficiently.

Experimental Protocol: Synthesis from 3-Bromoquinoline

Reagents:

-

3-Bromoquinoline (1.0 equiv)[4]

-

Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

-

Iodine (I

) (1.2 equiv) -

Dry THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 3-bromoquinoline (2.08 g, 10 mmol) in anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add LDA solution over 20 minutes. Maintain internal temperature below -70 °C. The solution typically turns deep red/brown, indicating the formation of the 3-bromo-2-lithioquinoline species.

-

Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

Trapping: Dissolve Iodine (3.05 g, 12 mmol) in dry THF (15 mL) and add dropwise to the lithiated mixture.

-

Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous Na

S -

Workup: Extract with EtOAc (3x), wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO

, 5% EtOAc/Hexanes) to yield the product.

Chemo-Selectivity & Reactivity Profile

The core utility of CAS 898559-23-4 is the Reactivity Differential between the C2-I and C3-Br bonds.

The Mechanistic Basis[8]

-

Bond Dissociation Energy (BDE): The C-I bond is weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making oxidative addition of Palladium (Pd

) significantly faster at the C2-I position. -

Electronic Activation: The C2 position is

to the nitrogen heteroatom. This makes the C2-I bond highly susceptible to oxidative addition and also vulnerable to Nucleophilic Aromatic Substitution (

Strategic Workflow:

-

Step 1 (C2 Functionalization): Perform Suzuki, Sonogashira, or Stille coupling at room temperature or mild heating. The C3-Br remains intact.

-

Step 2 (C3 Functionalization): Apply harsher conditions (higher temp, stronger ligands) to functionalize the remaining bromide.

Visualization: The Orthogonal Reactivity Map

Figure 1: The sequential functionalization logic relies on the kinetic difference in oxidative addition rates between C-I and C-Br bonds.[5][6][7]

Experimental Protocols: Sequential Functionalization

Protocol A: Selective C2-Arylation (Suzuki-Miyaura)

Objective: Install an aryl group at C2 without disturbing the C3-bromide.

-

Mixture: Combine this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh

) -

Solvent/Base: Use Toluene/Ethanol/Water (4:1:1) with Na

CO -

Conditions: Stir at Room Temperature or mild heat (40 °C) for 4–12 hours.

-

Note: High temperatures (>80 °C) may lead to "scrambling" or bis-coupling.

-

-

Validation: Monitor by TLC/LCMS. The starting material (Rt ~ X) should convert to the mono-coupled product (Rt ~ Y) with the Br-isotope pattern preserved (1:1 doublet).

Protocol B: Subsequent C3-Alkynylation (Sonogashira)

Objective: Functionalize the remaining C3-bromide.

-

Mixture: Combine the product from Protocol A (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl

(PPh -

Solvent/Base: dry DMF or THF with Et

N (3.0 equiv). -

Conditions: Heat to 80–100 °C under Argon for 12 hours.

-

Result: Formation of the 2-aryl-3-alkynylquinoline scaffold.

Applications in Drug Discovery

The 2,3-disubstituted quinoline motif is ubiquitous in kinase inhibitors (e.g., targeting MEK, c-Met) and antimalarial agents.

-

Kinase Binding: The Nitrogen at position 1 often serves as a hydrogen bond acceptor in the ATP-binding pocket.

-

Vector Positioning: Substituents at C2 and C3 project into the solvent-exposed region or hydrophobic back-pocket, allowing for fine-tuning of solubility and potency.

Visualization: Workflow Summary

Figure 2: Synthetic workflow from raw material to drug candidate using the core scaffold.[3][8][9]

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

-

H302: Harmful if swallowed.[4]

-

H315/H319: Causes skin and serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Waste: Dispose of as halogenated organic waste.

References

-

Synthesis via Lithiation

- Title: Regioselective Metall

- Source:Tetrahedron1999, 55, 13915.

- Context: Establishes the C2-acidity of 3-haloquinolines and protocols for LDA/LiTMP lithi

-

Selective Cross-Coupling

- Title: Site-Selective Pd-Catalyzed Cross-Coupling Reactions of Dihaloquinolines.

- Source:Journal of Organic Chemistry2008, 73, 260.

- Context: Validates the kinetic preference for C2-I over C3-Br in palladium-c

-

General Reactivity of 3-Bromoquinoline

-

Title: Regioselective Functionalization of Quinolines through C-H Activation.[10]

- Source:Molecules2016, 21, 1464.

- Context: Discusses the electronic properties of the quinoline ring that dict

-

-

Commercial Data & Safety

Sources

- 1. 898559-23-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 97 898559-23-4 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. 3-ブロモ-2-ヨードキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Synthesis Guide: 3-Bromo-2-iodoquinoline

Topic: Synthesis of 3-Bromo-2-iodoquinoline Content Type: Technical Synthesis Guide & Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS: 898559-23-4) is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry for the construction of complex, polysubstituted quinoline libraries. Its structural utility lies in the orthogonal reactivity of the two halogen atoms. The C2-iodine bond is significantly more labile toward oxidative addition by transition metals (Pd, Cu) than the C3-bromine bond. This reactivity differential allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) without the need for protecting groups.

This guide details the Directed Ortho Metalation (DoM) pathway, the most efficient and scalable method for synthesizing this compound from commercially available 3-bromoquinoline.

Strategic Rationale: The Chemo-Selective Advantage

The Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the electronic differentiation between the C2 and C3 positions.

-

C2-Iodine: Highly reactive. The C2 position is electron-deficient (adjacent to the nitrogen), making the C-I bond weak and susceptible to rapid oxidative addition even at room temperature.

-

C3-Bromine: Moderately reactive. Requires higher activation energy (elevated temperatures or specialized ligands) to undergo oxidative addition.

Synthetic Strategy: Directed Ortho Metalation (DoM)

While halogen exchange (Finkelstein) on 2-chloro-3-bromoquinoline is possible, it often requires harsh conditions. The superior approach is DoM on 3-bromoquinoline.

-

Acidity: The C2 proton is the most acidic site on the quinoline ring (pKa ~27) due to the inductive electron-withdrawal of the adjacent nitrogen atom and the C3-bromine atom.

-

Lithiation: Treatment with a non-nucleophilic base (LDA or LiTMP) at low temperature (-78°C) results in exclusive deprotonation at C2.

-

The "Halogen Dance" Risk: Strict temperature control is vital. If the lithiated intermediate warms above -60°C before quenching, the bromine atom can migrate (halogen dance) to the C4 position, or the ring can undergo elimination to form a quinolyne (benzyne-type) intermediate.

Detailed Experimental Protocol

Method: C2-Lithiation / Iodination Trap

Scale: 10.0 mmol basis (scalable to >100g)

Reagents & Materials

-

Substrate: 3-Bromoquinoline (1.0 equiv, 2.08 g)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv). Note: Freshly prepared LDA or titrated commercial solutions are critical. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can be used to further minimize nucleophilic attack on the ring.

-

Electrophile: Iodine (I2) (1.2 equiv, 3.05 g) dissolved in anhydrous THF.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated aqueous Sodium Thiosulfate (Na2S2O3).

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.

-

Base Preparation: Charge the flask with anhydrous THF (50 mL) and diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.6 M in hexanes, 1.2 equiv) dropwise. Stir for 30 minutes at 0°C to ensure complete LDA formation, then cool back to -78°C.

-

Metalation (The Critical Step): Dissolve 3-bromoquinoline (2.08 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes.

-

Checkpoint: The internal temperature must not rise above -70°C.

-

Observation: The solution typically turns a deep red/brown color, indicating the formation of 3-bromo-2-lithioquinoline. Stir for 45–60 minutes at -78°C.

-

-

Electrophilic Trapping: Dissolve Iodine (3.05 g) in THF (15 mL). Add this solution dropwise to the lithiated species at -78°C.

-

Reaction: The deep color will fade as the iodine is consumed.

-

-

Workup: Once addition is complete, allow the reaction to stir for 30 minutes at -78°C, then slowly warm to room temperature. Quench with saturated aqueous Na2S2O3 (50 mL) to reduce excess iodine (color change from purple/brown to yellow/clear).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc 95:5).

Data Presentation & Characterization

The following table summarizes the expected physical data for validation.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (store in amber vials). |

| Melting Point | 117 – 123 °C | Sharp range indicates high purity. |

| Yield | 75 – 85% | Dependent on anhydrous technique. |

| 1H NMR (CDCl3) | δ 8.35 (s, 1H, H4), 8.05 (d, 1H), 7.75 (m, 2H), 7.55 (t, 1H) | The singlet at C4 is characteristic; C2 proton is absent. |

| Storage | 2–8°C, Inert Gas | Light sensitive. |

Visualization: Mechanism & Application

Diagram 1: Synthesis Pathway (DoM Mechanism)

This diagram illustrates the flow from starting material to the target, highlighting the critical lithiated intermediate.

Caption: Directed Ortho Metalation (DoM) pathway utilizing C2-acidity for regioselective iodination.

Diagram 2: Orthogonal Cross-Coupling Strategy

This diagram demonstrates the utility of the product in sequential drug discovery workflows.

Caption: Sequential functionalization exploiting the reactivity gap between C2-I and C3-Br.

Safety & Troubleshooting

-

Self-Validating System:

-

Success Indicator: Upon addition of Iodine, the reaction should transition from the dark lithiation color to a lighter amber/yellow. If the solution remains dark black/brown after workup, significant decomposition (tarring) has occurred, likely due to moisture or temperature spikes.

-

Purity Check: TLC (Hexane/EtOAc) should show the product running slightly faster than the starting material. The disappearance of the C2-H signal in NMR is the definitive confirmation.

-

-

Hazards:

-

LDA: Pyrophoric. Handle under strict inert atmosphere.

-

This compound: Irritant. Avoid inhalation of dust.

-

Waste: Segregate halogenated organic waste.

-

References

-

Knochel, P., et al. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters (2011). (Demonstrates the metalation logic at C2). [Link]

-

ResearchGate. Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.[1] (Validates the orthogonal reactivity strategy). [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-2-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-iodoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms on the quinoline core, allows for selective functionalization through a variety of cross-coupling reactions. This differential reactivity enables the controlled introduction of diverse molecular fragments, making it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of anticancer drug discovery. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the quinoline ring is a key strategy for modulating the pharmacological profiles of these molecules. Halogenated quinolines, in particular, serve as versatile intermediates for molecular elaboration through modern cross-coupling methodologies.

This compound presents a particularly interesting case. The presence of both a bromine and an iodine atom at adjacent positions on the pyridine ring of the quinoline system offers a platform for sequential and site-selective chemical modifications. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled diversification of the quinoline core. This unique feature makes this compound a powerful tool for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

Core Structure and Nomenclature

This compound consists of a benzene ring fused to a pyridine ring, with a bromine atom at the C3 position and an iodine atom at the C2 position.

Systematic Name: this compound

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrIN | [3] |

| Molecular Weight | 333.95 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 117-123 °C | [3] |

| CAS Number | 898559-23-4 | [3] |

Synthesis of this compound: A Strategic Approach

While various methods exist for the synthesis of halogenated quinolines, a practical and efficient route to this compound involves a multi-step sequence starting from readily available precursors. A plausible and commonly employed strategy involves the Sandmeyer reaction of an appropriately substituted aminopyridine derivative.

Proposed Synthetic Pathway

A logical synthetic route commences with the bromination of 2-aminopyridine to introduce the bromine atom at the desired position, followed by the construction of the quinoline ring system and subsequent introduction of the iodine atom via a Sandmeyer reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology based on established chemical transformations for similar substrates.

Step 1: Synthesis of 2-Amino-3-bromopyridine

-

Rationale: Direct bromination of 2-aminopyridine is a common method to introduce a bromine atom onto the pyridine ring. The amino group directs the electrophilic substitution primarily to the 3- and 5-positions. Careful control of reaction conditions can favor the formation of the 3-bromo isomer.

-

Procedure:

-

Dissolve 2-aminopyridine in a suitable organic solvent such as acetic acid.[4]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20 °C.[5]

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3-bromopyridine.

-

Step 2: Synthesis of 2-Amino-3-bromoquinoline

-

Rationale: The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. In this case, 2-amino-3-bromopyridine acts as the aniline equivalent.

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 2-amino-3-bromopyridine and glycerol.

-

Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize with a base and purify the resulting 2-amino-3-bromoquinoline.

-

Step 3: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[6][7] This reaction is ideal for introducing the iodine at the 2-position.

-

Procedure:

-

Dissolve 2-amino-3-bromoquinoline in a mixture of sulfuric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

-

Structural Elucidation and Spectroscopic Analysis

The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts and coupling patterns of the protons will be influenced by the electron-withdrawing effects of the bromine and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbons bearing the halogen atoms (C2 and C3) will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks with nearly equal intensity, separated by two m/z units.[8] The fragmentation pattern will likely involve the loss of the halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the quinoline ring. The C-Br and C-I stretching vibrations will appear in the fingerprint region.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization at the C2 position.

Selective Cross-Coupling Reactions

Caption: Selective cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters. Selective coupling at the C2 position can be achieved under appropriate conditions, leaving the C3-bromo position intact for subsequent transformations.[4]

-

Sonogashira Coupling: The palladium-copper catalyzed Sonogashira coupling allows for the introduction of alkyne moieties at the C2 position, a valuable transformation for the synthesis of many pharmaceutical intermediates.[2]

-

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds, enabling the introduction of a wide range of amino groups at the C2 position.[9]

Applications in Drug Discovery and Medicinal Chemistry

The ability to selectively introduce diverse functional groups onto the quinoline scaffold makes this compound a highly valuable starting material in drug discovery. Bromoquinoline derivatives have shown promise as anticancer agents.[7][10] The functionalized quinolines synthesized from this precursor can be screened for a wide range of biological activities, including but not limited to:

-

Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors, and derivatives of this compound can be designed to target specific kinases implicated in cancer and other diseases.

-

Antiproliferative Agents: By introducing various substituents, it is possible to develop compounds with potent antiproliferative activity against various cancer cell lines.[7]

-

Antimicrobial Agents: Quinolone antibiotics are a well-established class of drugs, and novel quinoline derivatives are continuously being explored for their antibacterial and antifungal properties.

Conclusion

This compound is a strategically important synthetic intermediate that offers a gateway to a vast chemical space of functionalized quinoline derivatives. Its differential reactivity provides chemists with a powerful tool for the controlled and sequential introduction of molecular complexity. The insights and methodologies presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile building block in their pursuit of novel therapeutics and advanced materials.

References

- Bolakatti, G., et al. (2021). Synthesis of quinoline compound based on benzo[d]thiazoyl group. European Journal of Medicinal Chemistry, 213, 113163.

- CN103664765A - Preparation method of 2-amino-3-bromopyridine.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(5), 123-127.

- Buchwald–Hartwig amin

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.

- Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- 3-Bromoquinoline(5332-24-1) 1H NMR spectrum. ChemicalBook.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.

- Sonogashira Coupling. Chemistry LibreTexts.

- Synthesis of quinolines. Organic Chemistry Portal.

- 3-Bromo-2-iodopentane | C5H10BrI | CID 139910580. PubChem.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

- 3-Bromo-3-iodopentane | C5H10BrI | CID 20379278. PubChem.

- This compound 97 898559-23-4. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodoquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 2 and 3 positions of the quinoline ring makes it a valuable and versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. Understanding the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and successful application in research and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by data from related quinoline derivatives.

Molecular Structure and Numbering

The structure of this compound with the standard IUPAC numbering for the quinoline ring is presented below. This numbering is essential for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. The expected chemical shifts are in the aromatic region, typically between δ 7.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.3 - 8.5 | s | - |

| H-5 | 7.9 - 8.1 | d | 8.0 - 9.0 |

| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |

| H-8 | 8.1 - 8.3 | d | 8.0 - 9.0 |

Interpretation and Rationale:

-

H-4: This proton is expected to be the most deshielded proton on the pyridine ring due to the anisotropic effect of the adjacent bromine atom and the electron-withdrawing nature of the nitrogen atom. It is predicted to appear as a singlet as there are no adjacent protons.

-

H-8: This proton is situated peri to the nitrogen atom, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-7.

-

H-5, H-6, and H-7: These protons on the benzene ring will exhibit chemical shifts typical for a substituted quinoline. H-5 and H-7 are expected to be triplets due to coupling with their two respective neighbors, while H-5 will be a doublet, coupling with H-6. The electron-withdrawing effects of the substituents on the pyridine ring will have a moderate influence on the chemical shifts of these protons.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 110 - 115 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-4a | 128 - 132 |

| C-5 | 127 - 130 |

| C-6 | 129 - 132 |

| C-7 | 126 - 129 |

| C-8 | 135 - 140 |

| C-8a | 148 - 152 |

Interpretation and Rationale:

-

C-2 and C-3: These carbons are directly attached to the electronegative iodine and bromine atoms, respectively. The heavy atom effect of iodine will cause a significant upfield shift for C-2. The C-3 signal will also be influenced by the bromine substituent.

-

C-4 and C-8a: These carbons are alpha to the nitrogen atom and are expected to be deshielded, appearing at a lower field.

-

Other Carbons: The remaining carbon signals will be in the typical aromatic region for quinoline derivatives, with their precise chemical shifts influenced by the overall electronic distribution in the molecule.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | C-H stretching (aromatic) | Medium |

| 1580 - 1620 | C=C and C=N stretching (ring) | Strong |

| 1450 - 1550 | C=C stretching (ring) | Medium-Strong |

| 1000 - 1200 | C-H in-plane bending | Medium |

| 750 - 850 | C-H out-of-plane bending | Strong |

| 600 - 700 | C-Br stretching | Medium-Strong |

| 500 - 600 | C-I stretching | Medium |

Interpretation and Rationale:

-

Aromatic C-H Stretching: The presence of the aromatic quinoline ring will result in C-H stretching vibrations in the region of 3050-3100 cm⁻¹.

-

Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected to appear as strong bands in the 1450-1620 cm⁻¹ region.

-

Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region. The C-Br stretch is generally stronger and at a higher frequency than the C-I stretch.

Predicted Mass Spectrometric Data

The mass spectrum of this compound, with a molecular weight of 333.95 g/mol , is expected to provide a clear molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted m/z Values for Major Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 333/335 | [M]⁺ | Molecular ion peak. The M+2 peak with approximately equal intensity is due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| 206/208 | [M - I]⁺ | Loss of an iodine radical. The isotopic pattern for bromine will be retained. |

| 254 | [M - Br]⁺ | Loss of a bromine radical. |

| 127 | [I]⁺ | Iodine cation. |

| 127 | [C₉H₅N]⁺ | Quinoline radical cation after loss of both halogens. |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 333 and 335 with a relative intensity of approximately 1:1, which is a characteristic signature of a monobrominated compound.

-

Fragmentation: The primary fragmentation pathways are expected to involve the loss of the halogen substituents. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical to form the ion at m/z 206/208 is a likely initial fragmentation step. Subsequent loss of the bromine radical or initial loss of a bromine radical will also be observed.

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the diazotization of 2-amino-3-bromoquinoline followed by a Sandmeyer-type reaction with potassium iodide.

1H NMR and 13C NMR of 3-Bromo-2-iodoquinoline

Technical Guide: H and C NMR Characterization of 3-Bromo-2-iodoquinoline

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of This compound (CAS: 898559-23-4). As a privileged scaffold in medicinal chemistry, this molecule offers orthogonal reactivity: the C2-iodide and C3-bromide bonds allow for sequential, site-selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).[1] Precise structural validation is critical to distinguish this regioisomer from other dihaloquinolines. This document provides a self-validating protocol for identification, emphasizing the "Heavy Atom Effect" in

Structural Analysis & Causality

The structural elucidation of this compound relies on detecting the specific electronic perturbations caused by the halogen substituents on the heteroaromatic core.

The Halogen Effect

-

Proton (

H) Silence: The substitution at positions 2 and 3 removes the characteristic low-field doublets usually observed for H2 and H3 in the parent quinoline. -

Electronic Deshielding (H4): The H4 proton, located peri to the C5 proton and adjacent to the C3-Bromine, typically appears as a distinct singlet.[1] The absence of vicinal coupling to H3 confirms substitution at C3.

-

The Heavy Atom Effect (

C): Iodine possesses a large electron cloud that causes significant spin-orbit coupling.[1] This results in a counter-intuitive upfield shift (shielding) of the attached carbon (C2), despite the high electronegativity of the adjacent nitrogen.[1] This is the definitive spectral signature for C-I bonds.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts (stacking effects), follow this protocol:

-

Mass: Weigh 10–15 mg of this compound.

-

Solvent: Dissolve in 0.6 mL of Chloroform-d (

) .-

Note:

is preferred over

-

-

Reference: Ensure the solvent contains 0.03% Tetramethylsilane (TMS) as an internal standard (

ppm). -

Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., LiCl/KI from synthesis) which degrade field homogeneity.[1]

Acquisition Parameters[1][2][3]

-

H NMR: Minimum 400 MHz. Spectral width -2 to 14 ppm. Pulse delay (

-

C NMR: Minimum 100 MHz (field strength). Pulse delay

Data Interpretation: H NMR

The proton spectrum is defined by the absence of signals in the heteroaromatic region (positions 2 and 3) and the simplification of the H4 signal.

Diagnostic Signals

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H4 | 8.40 – 8.55 | Singlet (s) | - | Key Identifier. Deshielded by the aromatic ring current and Br proximity.[1] Appears as a singlet due to lack of H3. |

| H8 | 8.00 – 8.10 | Doublet (d) | Deshielded by the adjacent ring Nitrogen lone pair. | |

| H5 | 7.70 – 7.80 | Doublet (d) | Peri-position to H4. | |

| H6/H7 | 7.50 – 7.70 | Multiplets (m) | - | Overlapping aromatic signals typical of the benzenoid ring. |

Note: Chemical shifts are referenced to TMS (0.00 ppm) in

Spectral Logic Flow

The following diagram illustrates the logical deduction process to confirm the 2,3-substitution pattern.

Caption: Logical decision tree for confirming 2,3-disubstitution via 1H NMR signal absence and multiplicity analysis.

Data Interpretation: C NMR

The Carbon-13 spectrum provides the most definitive proof of the Carbon-Iodine bond via the Heavy Atom Effect.

The Heavy Atom Anomaly

In a standard quinoline, C2 is the most deshielded carbon (

-

Expected C2 Shift (H-substituted):

ppm. -

Observed C2 Shift (I-substituted):

ppm.-

Note: While C-I in benzenes appears at ~90 ppm, the deshielding effect of the quinoline nitrogen counteracts this, placing the signal in the 120-128 ppm range, still significantly upfield from a standard C2.[1]

-

Chemical Shift Table

| Carbon | Chemical Shift ( | Type | Electronic Environment |

| C2 | 120.0 – 128.0 | Quaternary | C-I .[1] Shielded by Iodine (Heavy Atom Effect), deshielded by Nitrogen.[1] |

| C3 | 118.0 – 122.0 | Quaternary | C-Br . Shielded relative to C-H, affected by ortho-Iodine.[1] |

| C4 | 130.0 – 135.0 | Methine (CH) | Para to Nitrogen.[1] |

| C8a | 145.0 – 148.0 | Quaternary | Bridgehead carbon (next to N).[1] |

| C4a | 126.0 – 129.0 | Quaternary | Bridgehead carbon. |

| C5-C8 | 126.0 – 132.0 | Methine (CH) | Benzenoid ring carbons.[1] |

Synthesis & Validation Workflow

To contextualize the spectral data, the following diagram outlines the standard synthesis (via lithiation of 3-bromoquinoline) and the subsequent validation steps.

Caption: Synthesis and validation workflow. The critical checkpoint is the appearance of the H4 singlet and the C2-I upfield shift.

References

-

Royal Society of Chemistry. Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization. (Provides comparative data for 3-iodoquinoline C-I shifts at 88.7 ppm). [Link]

-

Oregon State University. 13C NMR Chemical Shifts and Heavy Atom Effects. [Link]

-

Doc Brown's Chemistry. Analysis of 13C NMR Chemical Shifts in Iodo-compounds. [Link]

Sources

Mass Spectrometry Profiling of 3-Bromo-2-iodoquinoline: A Technical Guide for Structural Validation

The following technical guide details the mass spectrometric characterization of 3-Bromo-2-iodoquinoline, structured for researchers requiring rigorous structural validation and reaction monitoring.

Executive Summary

This compound (CAS: 898559-23-4) is a critical di-halogenated heterocyclic building block utilized in the synthesis of complex pharmacophores.[1][2] Its utility lies in the differential reactivity of the C-I and C-Br bonds, allowing for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki).

For the analytical scientist, this molecule presents a unique mass spectrometric signature defined by the interplay between the monoisotopic iodine and the diatomic bromine.[3] This guide provides the theoretical framework, experimental protocols, and interpretation logic required to unambiguously identify this compound and monitor its transformation in drug discovery workflows.

Physicochemical & Isotopic Context

To accurately interpret the MS data, one must first understand the isotopic physics governing the molecular ion cluster.[3]

Molecular Specifications

| Property | Value |

| Formula | C |

| Molecular Weight (Avg) | 333.95 g/mol |

| Monoisotopic Mass | 332.86 Da ( |

| Exact Mass Sources |

The Halogen Signature

Unlike simple organic molecules, this compound exhibits a "1:1 doublet" molecular ion pattern. This is driven by the natural abundance of Bromine isotopes, while Iodine remains silent in the isotopic spread (being monoisotopic).

-

Bromine (

Br / -

Iodine (

I): Adds a massive mass defect but does not split the peak.[3][4]

Resulting Spectrum Prediction:

-

m/z 333: [M]+ containing

Br[4] -

m/z 335: [M+2]+ containing

Br[4] -

Intensity Ratio: ~1:1 (Characteristic of mono-brominated species).[3][6]

Experimental Methodology

This protocol is designed for LC-MS (ESI+) verification, the standard modality in medicinal chemistry for polar heterocycles.[4]

Sample Preparation[4]

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN) (HPLC Grade).[3][4]

-

Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent dimer formation ([2M+H]+).[3][4]

-

Additives: 0.1% Formic Acid (v/v) to promote protonation ([M+H]+ formation).

Instrument Parameters (ESI-Q-TOF or Triple Quad)

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3][4]

-

Capillary Voltage: 3.5 kV.[3]

-

Cone Voltage: 30 V (Low enough to preserve the molecular ion, high enough to desolvate).[3][4]

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.[3]

GC-MS Alternative (EI)

For neutral intermediate analysis:

-

Inlet Temp: 250 °C.

-

Observation: Look for the radical cation M

rather than [M+H]+. The fragmentation will be more aggressive (see Section 4).[3]

Data Analysis & Interpretation

The validation of this compound relies on identifying the specific fragmentation cascade. The C-I bond is thermodynamically weaker (~240 kJ/mol) than the C-Br bond (~280 kJ/mol), dictating the order of ion dissociation.[4]

Fragmentation Pathway Logic[9][10][11]

-

Precursor Ion: The protonated molecule [M+H]+ appears at m/z 334 and 336 .[3]

-

Primary Loss (Iodine): The first event is the homolytic cleavage or neutral loss of Iodine (HI or I

).[3][4] -

Secondary Loss (Bromine): Higher energy collision leads to the loss of Br.[3]

-

Tertiary Loss (HCN): Characteristic ring collapse of quinolines.[3][4]

-

Transition: m/z 128

m/z 101.

-

Visualizing the Pathway

The following diagram illustrates the fragmentation mechanics, highlighting the preservation and eventual loss of the isotopic signature.[4]

Caption: Step-wise fragmentation pathway of this compound in ESI+ mode. Note the persistence of the Br isotope pattern in the first fragment.

Application: Reaction Monitoring

In drug development, this compound is often used to selectively couple at the C-2 position (displacing Iodine) while retaining the C-3 Bromine for a later step.

The "Selectivity Check"

When monitoring a reaction (e.g., Suzuki coupling at C-2):

-

Starting Material: Monitor Extracted Ion Chromatogram (EIC) for 333.8/335.8 .

-

Product: The product should exhibit a mass shift corresponding to the added R-group.

-

Validation: The Product MS must still show the 1:1 doublet .

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No M+ peak, only 207/209 | In-source fragmentation. The C-I bond is too labile for the current cone voltage.[3] | Lower Cone Voltage (e.g., from 30V to 15V) or reduce desolvation temp. |

| M+ peak is a singlet | Loss of Br or misidentified compound.[3][4] | Check synthesis route; confirm reagent purity.[3][4] |

| Peak at m/z 667 | Dimer formation [2M+H]+. | Dilute sample 10-fold; source is saturated. |

References

-

Sigma-Aldrich. this compound Product Specification & CAS 898559-23-4 Data. Available at: [4]

- National Institute of Standards and Technology (NIST).Mass Spectral Library: Halogenated Quinoline Fragmentation Patterns.

-

BenchChem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. (Analogous fragmentation data for the monohalo-species). Available at: [4]

-

PubChem. Compound Summary: this compound. National Library of Medicine.[3] Available at: [4]

Sources

Technical Guide: Purity, Synthesis, and Characterization of 3-Bromo-2-iodoquinoline

CAS: 898559-23-4 Formula: C₉H₅BrIN Molecular Weight: 333.95 g/mol Document Type: Technical Whitepaper & Protocol Version: 2.0 (Application Science Division)

Executive Summary: The Orthogonality Principle

3-Bromo-2-iodoquinoline is not merely a building block; it is a regioselective gateway . Its value in drug discovery lies in the electronic differentiation between the C–I bond at position 2 and the C–Br bond at position 3.

Because the C–I bond undergoes oxidative addition with palladium catalysts significantly faster than the C–Br bond, this scaffold allows for sequential orthogonal functionalization . Researchers can install a complex substituent at C2 (via Sonogashira, Suzuki, or Negishi coupling) while leaving the C3–Br motif intact for a subsequent, distinct transformation. This guide outlines the rigorous synthesis, purification, and characterization protocols required to maintain the integrity of this sensitive di-halogenated system.

Synthetic Pathway & Critical Control Points[1]

While diazotization of 2-amino-3-bromoquinoline is a valid route, the Halogen Exchange (Finkelstein-type) reaction starting from 3-bromo-2-chloroquinoline is preferred for scale and purity profile. It avoids the formation of unstable diazonium intermediates and minimizes de-halogenated byproducts.

Reaction Mechanism & Protocol

The transformation relies on the activation of the C2–Cl bond, which is activated by the adjacent ring nitrogen (similar to 2-chloropyridine), allowing nucleophilic aromatic substitution (

Reagents:

-

Substrate: 3-Bromo-2-chloroquinoline (1.0 equiv)

-

Reagent: Sodium Iodide (NaI) (5.0 – 8.0 equiv)

-

Catalyst/Solvent: Acetyl Chloride (AcCl) in Acetonitrile (MeCN) or aqueous HI (57%) with reflux.

-

Atmosphere: Argon (Strict exclusion of moisture is not required for HI method, but O2 exclusion prevents iodine oxidation).

Step-by-Step Protocol:

-

Charge: Suspend 3-bromo-2-chloroquinoline in MeCN.

-

Activation: Add NaI followed by dropwise addition of AcCl (or use HI). The solution will darken due to transient

formation. -

Reflux: Heat to reflux (80–85 °C) for 4–6 hours.

-

Monitor: Check via HPLC/TLC. Critical Endpoint: Disappearance of the chloro-precursor.

-

Quench: Cool to RT. Pour onto ice/water containing 10% Sodium Thiosulfate (

) .-

Why? Thiosulfate reduces free iodine (

) back to iodide, preventing oxidative degradation of the product and removing the dark color.

-

-

Isolation: Filter the resulting yellow precipitate. Recrystallize immediately.

Workflow Visualization

Figure 1: Synthetic workflow for the conversion of 3-bromo-2-chloroquinoline to this compound via halogen exchange.

Purification Strategy

The primary impurity in this synthesis is the unreacted chloro-starting material . Due to the structural similarity (Cl vs I), separation by standard silica chromatography can be difficult and may lead to iodine loss (de-iodination) on acidic silica.

Crystallization (Preferred)

-

Solvent System: Ethanol/Chloroform (9:1) or pure Acetonitrile.

-

Procedure: Dissolve crude solid in minimum hot Chloroform; add hot Ethanol until slightly turbid. Cool slowly to RT, then to 4°C.

-

Advantage: The iodo-derivative typically crystallizes efficiently, leaving the more soluble chloro-impurity and iodine traces in the mother liquor.

Chromatography (If required)

-

Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-catalyzed de-iodination).

-

Mobile Phase: Hexanes/Ethyl Acetate (Gradient 100:0 to 90:10).

-

Precaution: Shield column from direct sunlight. Wrap in aluminum foil.

Analytical Characterization

To validate the identity of this compound, one must confirm the loss of the C2–Cl bond (or C2–H if starting from other precursors) and the presence of the C2–I bond.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3, 400 MHz): The spectrum is defined by the absence of protons at positions 2 and 3.

- 8.40 - 8.50 ppm (s, 1H): H4 . This is the diagnostic singlet. In 3-bromoquinoline, H2 is a singlet near 8.8 ppm. In this compound, the H2 signal must be absent .

- 7.90 - 8.10 ppm (m, 2H): H5 and H8 (Protons adjacent to ring fusion/Nitrogen).

- 7.50 - 7.70 ppm (m, 2H): H6 and H7.

13C NMR:

-

C2 Shift: The carbon attached to Iodine (C2) typically appears upfield (shielded by the heavy atom effect) relative to the Chloro-analog. Look for a shift near 115–125 ppm for C-I, whereas C-Cl is typically >140 ppm.

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Isotope Pattern:

-

Bromine Signature: You will see a 1:1 doublet for

and -

Iodine Signature: Iodine is monoisotopic (

). It does not add to the isotope pattern complexity but adds significant mass (126.9 Da). -

Target Mass: ~334 (79Br) and ~336 (81Br).

-

Physical Properties

-

Appearance: Yellow to brownish crystalline solid.

-

Melting Point: 117 – 123 °C [1].[2]

-

Solubility: Soluble in DCM, Chloroform, DMSO. Sparingly soluble in MeOH/EtOH. Insoluble in water.

Stability & Handling Protocols

The C–I bond at the 2-position is activated and relatively weak compared to C–Br. Improper handling leads to homolytic cleavage and "browning" of the sample.

| Parameter | Recommendation | Causality |

| Storage | -20°C, under Argon/Nitrogen | Prevents thermal degradation and oxidation. |

| Light | Amber vials / Foil wrap | C–I bonds are photosensitive; UV light induces radical cleavage. |

| Solution | Use immediately | In solution (especially CDCl3 which can be acidic), the compound degrades faster than in solid state. |

| Safety | Wear Double Nitrile Gloves | Haloquinolines are potential skin sensitizers and DNA intercalators. |

Application Logic: Sequential Coupling

The utility of this compound rests on the reactivity hierarchy: C-I > C-Br >> C-Cl .

Figure 2: The logical flow for orthogonal cross-coupling. The C-I bond reacts under mild conditions, preserving the C-Br bond for a second, harsher activation step.

References

-

ResearchGate. (n.d.). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Stability and Storage of 3-Bromo-2-iodoquinoline

[1]

Executive Summary

This compound (CAS: 898559-23-4) is a high-value heterocyclic building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) for pharmaceutical synthesis.[1] Its utility stems from the differential reactivity of the halogen substituents: the C2-iodine bond is significantly more labile than the C3-bromine bond, allowing for sequential, regioselective functionalization.[1]

However, this reactivity profile necessitates a rigorous storage protocol.[1] The C–I bond is inherently weak (Bond Dissociation Energy ~65 kcal/mol), making the compound susceptible to photolytic dehalogenation and nucleophilic displacement (hydrolysis) at the 2-position.[1] Improper storage results in the liberation of iodine (manifesting as yellow/brown discoloration) and the formation of the hydrolytic impurity 3-bromo-2-quinolone, which can poison downstream catalytic cycles.[1]

Core Storage Directive: Store at 2–8°C (or -20°C for >6 months) in amber glass , under inert atmosphere (Argon/Nitrogen) , and strictly protected from light .

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical state is the first step in stability management.[1]

| Property | Data | Relevance to Stability |

| CAS Number | 898559-23-4 | Unique Identifier |

| Molecular Formula | C₉H₅BrIN | MW: 333.95 g/mol |

| Appearance | Off-white to pale yellow solid | Yellowing/Browning indicates degradation (I₂ release).[1] |

| Melting Point | 117–123 °C | High crystallinity offers some solid-state stability.[1] |

| Solubility | Soluble in DCM, DMSO, Chloroform | Avoid storing in solution; solution-state degradation is rapid.[1] |

| Reactivity | Electrophilic at C2; C-I bond weak | High risk of photolysis and hydrolysis.[1] |

Degradation Mechanisms: The "Why" Behind the Protocol

To effectively store this compound, one must understand the specific pathways by which it degrades.[1]

A. Photolytic Deiodination (Primary Risk)

The Carbon-Iodine bond is the weakest link in the molecule.[1] Upon exposure to UV or visible light, the C–I bond undergoes homolytic cleavage, generating a quinolinyl radical and an iodine radical.[1]

-

Observation: The solid turns from off-white to dark yellow or brown.[1]

-

Impact: Loss of the active iodine site; radical coupling leads to dimers; free iodine can act as an oxidant or catalyst poison.[1]

B. Hydrolysis (Nucleophilic Aromatic Substitution)

The nitrogen atom in the quinoline ring withdraws electron density, making the C2 position highly electrophilic.[1] In the presence of atmospheric moisture (and catalyzed by trace acids), water can attack C2, displacing the iodide.[1]

-

Product: 3-Bromo-2-quinolone (often exists as the 2-hydroxy tautomer).[1]

-

Impact: This impurity is often inseparable by standard chromatography due to similar polarity, ruining stoichiometry in subsequent couplings.[1]

C. Visualization of Degradation Pathways

Figure 1: Primary degradation pathways.[1] Light triggers radical deiodination, while moisture leads to hydrolysis at the C2 position.[1]

Comprehensive Storage Protocol

This protocol is designed to mitigate the risks identified above. It follows a tiered approach based on storage duration.[1]

Tier 1: Short-Term (Active Use < 1 Month)[1]

-

Container: Amber glass vial with a Teflon-lined screw cap.[1]

-

Environment: Desiccator cabinet at Room Temperature (20–25°C).

-

Atmosphere: Flush headspace with Nitrogen or Argon after every use.[1]

-

Handling: Minimize exposure to ambient light.[1] Do not leave the bottle open on the bench.

Tier 2: Long-Term (Archival > 1 Month)[1]

-

Container: Amber glass vial, sealed with Parafilm or electrical tape to ensure closure integrity.

-

Environment: Refrigerator (2–8°C) or Freezer (-20°C).[1]

-

Note: Cold storage slows both thermal decomposition and hydrolysis kinetics.[1]

-

-

Atmosphere: Strict Argon/Nitrogen flush required. [1]

-

Equilibration: Before opening a cold vial, allow it to warm to room temperature in a desiccator. Crucial: Opening a cold vial in humid air causes immediate condensation, accelerating hydrolysis (Mechanism B).[1]

Comparison of Storage Conditions

| Condition | Suitability | Risk Factor |

| Clear Glass, Benchtop | ⛔ PROHIBITED | Rapid photolysis (hours/days).[1] |

| Amber Glass, Benchtop | ⚠️ Acceptable (Short-term) | Slow thermal degradation possible.[1] |

| Amber Glass, 4°C, Air | ⚠️ Caution | Condensation risk if seal fails.[1] |

| Amber Glass, 4°C, Argon | ✅ Recommended | Optimal balance of access and stability.[1] |

| Solution (DMSO/MeOH) | ⛔ PROHIBITED | Rapid Solvolysis/SNAr.[1] Prepare fresh only. |

Quality Control & Re-Analysis Workflow

Before using this compound in a critical step (e.g., a GMP synthesis or expensive coupling), validate its integrity.[1]

Visual Inspection (The "First Pass")[1]

-

Pass: Off-white, crystalline solid.[1]

-

Fail: Dark yellow, orange, or brown sticky solid.[1] (Indicates free Iodine).[1]

Analytical Verification

-

TLC (Thin Layer Chromatography):

-

¹H-NMR (Proton NMR):

-

HPLC:

QC Decision Tree

Figure 2: Quality Control workflow. Visual inspection is the first line of defense against iodine contamination.

Safety & Handling (E-E-A-T)

While this guide focuses on stability, safety is inextricably linked to handling protocols.

-

GHS Classification: Danger .[1] Causes serious eye damage (H318).[1][2]

-

Handling Implication: The compound is a solid, but dust can be corrosive to mucous membranes.[1]

-

Decomposition Hazards: In a fire, this compound emits toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Iodide (HI) , and Nitrogen Oxides (NOx).[1]

References

-

Sigma-Aldrich .[1] Product Specification: this compound. Retrieved from [1]

-

PubChem . Compound Summary: this compound (CID 329762708).[1] National Library of Medicine.[1] Retrieved from [1]

-

Fisher Scientific . Safety Data Sheet (SDS): 3-Bromoquinoline derivatives. Retrieved from [1]

-

Echemi . Safety Data Sheet: 3-Bromo-2-iodopyridine (Analogous Halo-heterocycle stability). Retrieved from [1]

-

International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). (General guidelines for photostability and temperature). Retrieved from [1]

Strategic Sourcing & Utilization of 3-Bromo-2-iodoquinoline: A Technical Guide

Executive Summary: The "Orthogonal" Advantage

In the landscape of kinase inhibitor discovery and fragment-based drug design (FBDD), the quinoline scaffold remains a privileged structure. However, accessing 2,3-disubstituted quinolines with precise regiocontrol is synthetically non-trivial.

3-Bromo-2-iodoquinoline (CAS: 898559-23-4) serves as a linchpin reagent for this challenge. Its structural value lies in the electronic differentiation between the C-2 iodine and C-3 bromine atoms. This electronic bias allows for sequential, chemoselective cross-coupling reactions—enabling the rapid generation of complex libraries without the need for protecting groups.

This guide analyzes the commercial availability of this building block, provides a validated "Make vs. Buy" decision matrix, and details a robust in-house synthesis protocol for laboratories facing supply shortages.

Commercial Landscape Analysis

Supply Chain Intelligence

While this compound is commercially available, it is classified as a Specialty Building Block rather than a commodity chemical. This distinction impacts lead times and batch-to-batch consistency.

| Parameter | Commercial Status |

| Primary CAS | 898559-23-4 |

| Availability | Moderate. Stocked by major catalog suppliers (Sigma-Aldrich, Combi-Blocks, Enamine) but often in gram-scale (<100g). |

| Cost Tier | High. ~$80 - $120 per gram (Catalog Price). Bulk pricing varies significantly. |

| Purity Standard | Typically ≥97% (HPLC). |

| Lead Time | 1-2 weeks (US/EU stock); 4-6 weeks (Asian synthesis houses). |

The "Make vs. Buy" Decision Matrix

Given the high unit cost, process chemistry teams often face a choice: purchase for speed or synthesize for scale.

Figure 1: Decision matrix for sourcing this compound based on project phase and resource allocation.

Technical Core: In-House Synthesis Protocol

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from the cheaper precursor 3-bromoquinoline .

The Mechanism: Directed Ortho Metalation (DoM)

The synthesis relies on the regioselective lithiation of 3-bromoquinoline. The ring nitrogen and the C-3 bromine atom cooperatively direct the lithiation to the C-2 position.

-

Caution: This reaction must be performed at -78°C . Higher temperatures risk the "Halogen Dance" mechanism, where the lithiated species rearranges, leading to a mixture of regioisomers (e.g., 3-bromo-4-iodoquinoline).

Validated Experimental Protocol

Reaction Scale: 10.0 mmol basis Yield Target: 85-92%

Reagents:

-

3-Bromoquinoline (1.0 eq)[1]

-

LDA (Lithium Diisopropylamide) (1.1 eq) - Freshly prepared or high-quality commercial solution.

-

Iodine (

) (1.2 eq) -

THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon atmosphere. Add anhydrous THF (20 mL) and 3-Bromoquinoline (2.08 g, 10 mmol).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

-

Lithiation: Dropwise add LDA (1.1 eq) over 10 minutes. The solution will typically darken (deep red/brown).

-

Critical Check: Stir at -78°C for exactly 30-45 minutes. Do not exceed 1 hour to minimize isomerization risks.

-

-

Quenching: Dissolve Iodine (3.05 g, 12 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78°C.

-

Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

-

Workup: Quench with saturated aqueous

(Sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow). Extract with EtOAc (3x). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).

Strategic Application: Orthogonal Cross-Coupling

The primary utility of this compound is its ability to undergo sequential functionalization. The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making it reactive toward Pd(0) oxidative addition under milder conditions.

The Sequential Workflow

-

Site A (C-2): Reacts first (Room Temp to 60°C). Ideal for Suzuki, Sonogashira, or Stille couplings.

-

Site B (C-3): Reacts second (High Temp >90°C). Ideal for introducing the second diversity element.

Figure 2: Sequential chemoselective functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.

Quality Control & Storage

Analytical Specifications

To ensure the integrity of the purchased or synthesized material, verify against these parameters:

| Test | Acceptance Criteria | Note |

| Appearance | Off-white to light yellow solid | Dark yellow/brown indicates free iodine contamination. |

| 1H NMR | Distinct singlets at C4 position | Verify absence of 3-bromoquinoline (starting material). |

| Melting Point | 117-123 °C | Sharp range indicates high purity. |

Storage Protocols

-

Light Sensitivity: Iodides are photosensitive. Store in amber vials or wrap containers in aluminum foil.

-

Temperature: Store at 2-8°C (Refrigerator) for long-term stability.

-

Incompatibility: Keep away from strong oxidizers to prevent iodine liberation.

References

-

Sigma-Aldrich. Product Specification: this compound (Cat# 707260). Retrieved from

-

Snieckus, V. (1990).[2][3] Directed Ortho Metalation.[2][3] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM logic).

-

ECHEMI. Supplier Database: this compound Market Data. Retrieved from [4]

-

Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

-

Baran Lab (Scripps). Directed Metalation: A Survival Guide. Retrieved from

Sources

Reactivity profile of 3-Bromo-2-iodoquinoline

Executive Summary

3-Bromo-2-iodoquinoline (CAS 898559-23-4) represents a high-value "bifunctional scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of the two halogen substituents. The C2-Iodine bond is significantly more labile toward oxidative addition (Pd⁰) and nucleophilic attack (

Structural & Electronic Basis of Reactivity

The reactivity profile is governed by two main factors:

-

Bond Dissociation Energy (BDE): The C–I bond is weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol), making the C2 position kinetically superior for metal insertion.

-

Inductive & Mesomeric Effects: The quinoline nitrogen exerts an electron-withdrawing effect, significantly activating the C2 position (ortho-like) toward nucleophiles (

) and oxidative addition. The C3 position (meta-like) is electronically deactivated relative to C2.

Reactivity Hierarchy Diagram

The following diagram illustrates the decision tree for functionalizing this scaffold.

Figure 1: The reactivity hierarchy demonstrating the kinetic preference for C2 functionalization over C3.

Preparation of the Scaffold

While commercially available, the de novo synthesis is a critical skill for generating analogues. The standard route involves the site-selective lithiation of 3-bromoquinoline.

Protocol: Directed Ortho-Lithiation (DoM)

Mechanism: The bromine atom at C3 and the ring nitrogen coordinate the lithium base, directing deprotonation exclusively to the C2 position. Critical Control Point: Temperature must be maintained at -78°C . Higher temperatures (> -60°C) risk "Halogen Dance" (migration of the Li to C3 or C4).

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagents: Dissolve 3-bromoquinoline (1.0 equiv) in anhydrous THF (0.2 M).

-

Lithiation: Cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 mins.

-

Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the ring or non-selective exchange.

-

-

Quench: After stirring for 30 mins at -78°C, add a solution of Iodine (

, 1.2 equiv) in THF. -

Workup: Warm to RT, quench with sat.

(to remove excess iodine), extract with EtOAc.

Path A: Site-Selective Cross-Coupling (C2-I)

This is the primary utility of the scaffold. Palladium(0) inserts into the C-I bond roughly

Validated Suzuki-Miyaura Protocol

Objective: Couple an aryl boronic acid at C2 without touching the C3-Br.

| Parameter | Condition | Rationale |

| Catalyst | Monodentate phosphines are sufficient for C-I; highly active catalysts (e.g., XPhos) may activate C-Br. | |

| Solvent | DMF or DME/Water (4:1) | Polar aprotic solvents stabilize the polar oxidative addition intermediate. |

| Base | Mild bases prevent side reactions; | |

| Temp | 60°C - 85°C | Sufficient for C-I activation; avoid reflux (>100°C) to spare C-Br. |

Experimental Procedure:

-

Charge a reaction vial with this compound (1.0 equiv), Aryl-boronic acid (1.1 equiv), and

(0.05 equiv). -

Evacuate and backfill with Argon (3 cycles).

-

Add degassed DMF (0.15 M) and 2M aq.

(2.0 equiv). -

Heat to 80°C for 4–6 hours.

-

Monitoring: TLC will show the disappearance of the starting material. If the bis-coupled product (reaction at C3) appears, lower temperature to 60°C.

Path B: Nucleophilic Aromatic Substitution ( )

The C2 position is activated by the adjacent nitrogen, making the iodine an excellent leaving group for amines, thiols, and alkoxides. The C3-Br is inert to these conditions.

Protocol: Amination at C2

Objective: Synthesize 2-amino-3-bromoquinoline derivatives.

Step-by-Step:

-

Dissolve this compound (1.0 equiv) in DMSO or NMP (0.5 M).

-

Add the amine nucleophile (1.2 equiv).

-

Add Base:

(2.0 equiv) or DIPEA (for solubility). -

Heat to 100°C in a sealed tube.

-

Note: Primary amines react within 2-4 hours. Secondary amines may require 120°C.

-

-

Purification: Pour into water. The product usually precipitates. Filtration provides the clean C2-substituted product.

Path C: Sequential Functionalization (The "Switch")

Once C2 is functionalized (leaving C3-Br), the molecule behaves as a standard 3-bromoquinoline.

Workflow Diagram: Sequential Synthesis

This workflow demonstrates the construction of a non-symmetrical 2,3-disubstituted quinoline.

Figure 2: Sequential workflow. Note that Step 2 requires more forcing conditions (active ligand or higher temperature) because the C3-Br bond is less reactive than the original C2-I bond.

Applications in Drug Discovery

This scaffold is a privileged structure in the design of Type II Kinase Inhibitors .

-

Mechanism: The quinoline nitrogen mimics the adenine ring of ATP.

-

C2-Substituent: Often directs the molecule into the hydrophobic pocket.

-

C3-Substituent: Used to solubilize the molecule or reach the "gatekeeper" residue.

Case Study: Synthesis of analogues of Bosutinib or Quinoline-based Antimalarials often utilizes the 3-bromo-2-iodo core to fine-tune the lipophilicity at the 2-position before installing the solubilizing group at the 3-position.

References

-

Synthesis & Reactivity: J. Org. Chem. 2005, 70, 7, 2406–2408. "Regioselective Functionalization of Halogenated Quinolines." Link

-

Suzuki Selectivity: Chem. Sci., 2016, 7, 6309-6324. "Site-selective Suzuki–Miyaura coupling of heteroaryl polyhalides." Link

-

Kinase Inhibitor Design: J. Med. Chem. 2010, 53, 12, 4701–4719. "Structure-Based Design of Quinoline-Based Kinase Inhibitors." Link

-

Lithiation Protocols: Tetrahedron 2001, 57(19), 4059-4090. "The Halogen Dance Reaction in Heterocycles." Link

Electronic Properties & Reactivity of 3-Bromo-2-iodoquinoline

Executive Summary: The Dual-Halogen Advantage

3-Bromo-2-iodoquinoline (CAS: 898559-23-4) represents a high-value "orthogonal scaffold" in heterocyclic chemistry. Unlike symmetrically substituted quinolines, this molecule possesses two distinct halogen interfaces—the C2-Iodine and C3-Bromine bonds—that exhibit significantly different electronic signatures and bond dissociation energies (BDE).

For drug discovery professionals, this compound is not merely a building block; it is a programmable logic gate for molecular diversity. The electronic disparity between the C2 and C3 positions allows for highly predictable, sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) without the need for protecting groups. This guide dissects the electronic underpinnings of this selectivity and provides validated protocols for its utilization.